molecular formula C15H21NO2 B11731403 Ethyl 2-methyl-3-(1-phenylethylamino)but-2-enoate

Ethyl 2-methyl-3-(1-phenylethylamino)but-2-enoate

Cat. No.: B11731403
M. Wt: 247.33 g/mol
InChI Key: GAEGFWYLCGCNJJ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-(1-phenylethylamino)but-2-enoate is an organic compound with the molecular formula C15H21NO2. It is a derivative of butenoic acid and is characterized by the presence of an ethyl ester group, a methyl group, and a phenylethylamino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-3-(1-phenylethylamino)but-2-enoate can be synthesized through the reaction of ethyl 2-methylacetoacetate with α-methylbenzylamine in the presence of p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in toluene with a Dean-Stark trap to remove water formed during the reaction. The mixture is refluxed overnight, and the product is isolated by percolation over a silica gel pad and evaporation of the solvent under reduced pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-(1-phenylethylamino)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-methyl-3-(1-phenylethylamino)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research explores its potential as a precursor for pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-(1-phenylethylamino)but-2-enoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methylbut-2-enoate
  • Ethyl tiglate
  • Ethyl angelate

Uniqueness

Ethyl 2-methyl-3-(1-phenylethylamino)but-2-enoate is unique due to the presence of the phenylethylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group .

Properties

IUPAC Name

ethyl 2-methyl-3-(1-phenylethylamino)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-5-18-15(17)11(2)12(3)16-13(4)14-9-7-6-8-10-14/h6-10,13,16H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEGFWYLCGCNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)NC(C)C1=CC=CC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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